N-(2,4-DIMETHYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,4-dimethylphenyl isocyanate with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted urea compounds.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s interaction with cellular pathways is also a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-Methyl-N’-(2,4-xylyl)formamidine
- N,N’-Bis(2,4-xylyl)formamidine
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA stands out due to its unique structure, which combines the 2,4-dimethylphenyl group with a tetrahydro-2-furanylmethyl moiety. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDRQSWFCWUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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